2,3-Dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
2,3-Dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Metoprolol Tartrate is a selective β1 receptor blocker medication. It is used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate. It is also used to prevent further heart problems after myocardial infarction and to prevent headaches in those with migraines.
Brand Name:
Vulcanchem
CAS No.:
56392-17-7
VCID:
VC0000604
InChI:
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C34H56N2O12
Molecular Weight:
684.8 g/mol
2,3-Dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
CAS No.: 56392-17-7
APIs
VCID: VC0000604
Molecular Formula: C34H56N2O12
Molecular Weight: 684.8 g/mol
Purity: > 98%
CAS No. | 56392-17-7 |
---|---|
Product Name | 2,3-Dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Molecular Formula | C34H56N2O12 |
Molecular Weight | 684.8 g/mol |
IUPAC Name | (2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Standard InChI | InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ |
Standard InChIKey | YGULWPYYGQCFMP-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Description | Metoprolol Tartrate is a selective β1 receptor blocker medication. It is used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate. It is also used to prevent further heart problems after myocardial infarction and to prevent headaches in those with migraines. |
Purity | > 98% |
Synonyms | 56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655 |
Reference | 1: Ferreira AO, Polonini HC, Loures da Silva S, Cerqueira de Melo VA, de Andrade L, Brandão MAF. Stability of Alprazolam, Atropine Sulfate, Glutamine, Levofloxacin, Metoprolol Tartrate, Nitrofurantoin, Ondansetron Hydrochloride, Oxandrolone, Pregabaline, and Riboflavin in SyrSpend SF pH4 Oral Suspensions. Int J Pharm Compd. 2017 May-Jun;21(3):255-263. PubMed PMID: 28557789. 2: Malipeddi VR, Awasthi R, Dua K. Formulation and evaluation of controlled release ethylcellulose and polyethylene glycol microspheres containing metoprolol tartrate. Interv Med Appl Sci. 2016 Jun 1;8(2):60-67. doi: 10.1556/1646.8.2016.2.6. Review. PubMed PMID: 28386461; PubMed Central PMCID: PMC5370352. 3: Yang Y, Shen L, Li J, Shan WG. Preparation and evaluation of metoprolol tartrate sustained-release pellets using hot melt extrusion combined with hot melt coating. Drug Dev Ind Pharm. 2017 Jun;43(6):939-946. doi: 10.1080/03639045.2017.1287715. Epub 2017 Feb 9. PubMed PMID: 28128647. 4: Perreault S, de Denus S, White M, White-Guay B, Bouvier M, Dorais M, Dubé MP, Rouleau JL, Tardif JC, Jenna S, Haibe-Kains B, Leduc R, Deblois D. Older adults with heart failure treated with carvedilol, bisoprolol, or metoprolol tartrate: risk of mortality. Pharmacoepidemiol Drug Saf. 2017 Jan;26(1):81-90. doi: 10.1002/pds.4132. Epub 2016 Nov 16. PubMed PMID: 27859924. 5: Malipeddi VR, Awasthi R, Ghisleni DD, de Souza Braga M, Kikuchi IS, de Jesus Andreoli Pinto T, Dua K. Preparation and characterization of metoprolol tartrate containing matrix type transdermal drug delivery system. Drug Deliv Transl Res. 2017 Feb;7(1):66-76. doi: 10.1007/s13346-016-0334-7. PubMed PMID: 27677866. 6: Allam A, Fetih G. Sublingual fast dissolving niosomal films for enhanced bioavailability and prolonged effect of metoprolol tartrate. Drug Des Devel Ther. 2016 Aug 2;10:2421-33. doi: 10.2147/DDDT.S113775. eCollection 2016. PubMed PMID: 27536063; PubMed Central PMCID: PMC4977085. 7: Wang Y, Yang M, Shen R, Shao S, Chen L, Gong W, Shan L, Gao C. Development of metoprolol tartrate-loaded sustained-release pellets: effect of talc on the mechanism of drug release. Pharm Dev Technol. 2016 Jul 28:1-10. doi: 10.1080/10837450.2016.1212881. [Epub ahead of print] PubMed PMID: 27470125. 8: Monteyne T, Adriaensens P, Brouckaert D, Remon JP, Vervaet C, De Beer T. Stearic acid and high molecular weight PEO as matrix for the highly water soluble metoprolol tartrate in continuous twin-screw melt granulation. Int J Pharm. 2016 Oct 15;512(1):158-167. doi: 10.1016/j.ijpharm.2016.07.035. Epub 2016 Jul 21. PubMed PMID: 27452420. 9: Husain T, Shoaib MH, Yousuf RI, Maboos M, Khan M, Bashir L, Naz S. Formulation development and comparative in vitro study of metoprolol tartrate (IR) tablets. Pak J Pharm Sci. 2016 May;29(3):853-60. PubMed PMID: 27166530. 10: Zhao S, Yu F, Liu N, Di Z, Yan K, Liu Y, Li Y, Zhang H, Yang Y, Yang Z, Li Z, Mei X. Synchronous delivery of felodipine and metoprolol tartrate using monolithic osmotic pump technology. Drug Dev Ind Pharm. 2016 Nov;42(11):1723-31. doi: 10.3109/03639045.2016.1171332. Epub 2016 Apr 13. PubMed PMID: 27074758. |
PubChem Compound | 11957594 |
Last Modified | Nov 11 2021 |
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